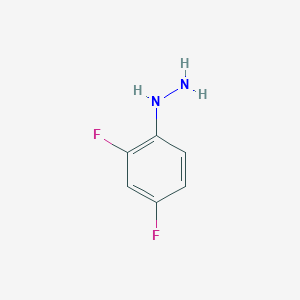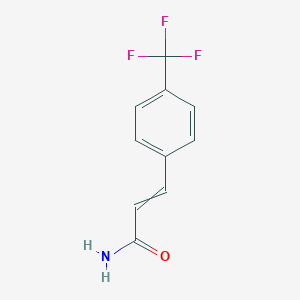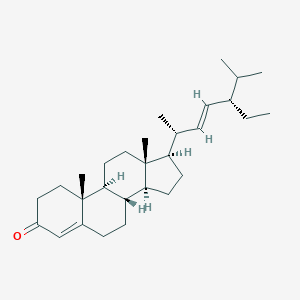
Alclofenac Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alclofenac Ethyl Ester is a chemical compound with the molecular formula C13H15ClO3 It is an ester derivative of alclofenac, a non-steroidal anti-inflammatory drug
Preparation Methods
Synthetic Routes and Reaction Conditions
Alclofenac Ethyl Ester can be synthesized through the esterification of alclofenac with ethanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of alclofenac to its ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where alclofenac and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions for a specified period. The product is then purified through distillation or recrystallization to obtain the pure ester compound.
Chemical Reactions Analysis
Types of Reactions
Alclofenac Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to alclofenac and ethanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Alclofenac and ethanol.
Reduction: Alclofenac alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alclofenac Ethyl Ester has several scientific research applications, including:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential anti-inflammatory and analgesic properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The ester is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Alclofenac Ethyl Ester involves the inhibition of prostaglandin H2 synthase, an enzyme responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting this enzyme, the compound reduces inflammation and pain. The molecular targets include cyclooxygenase enzymes, which are key players in the inflammatory pathway.
Comparison with Similar Compounds
Similar Compounds
Alclofenac: The parent compound, known for its anti-inflammatory properties.
Aceclofenac: Another ester derivative with similar anti-inflammatory effects.
Diclofenac: A widely used non-steroidal anti-inflammatory drug with a similar mechanism of action.
Uniqueness
Alclofenac Ethyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties, such as absorption and distribution. The ester group can also be modified to create derivatives with potentially improved therapeutic profiles.
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-3-7-17-12-6-5-10(8-11(12)14)9-13(15)16-4-2/h3,5-6,8H,1,4,7,9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVLAKLRSSSMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OCC=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)









